molecular formula C8H10F6N2O B2465916 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide CAS No. 1909294-33-2

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide

Cat. No.: B2465916
CAS No.: 1909294-33-2
M. Wt: 264.171
InChI Key: NSDVKSZMTZNBGK-WHFBIAKZSA-N
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Description

This compound (CAS: 1820704-73-1, molecular weight: 264.17 g/mol) is a fluorinated acetamide derivative featuring a piperidine core substituted with two trifluoromethyl (CF₃) groups at the 3S and 6S positions .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVKSZMTZNBGK-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and related acetamide derivatives:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Fluorine Atoms Key Structural Features
Target Compound 1820704-73-1 C₉H₁₀F₆N₂O 264.17 6 (3S,6S)-piperidine with dual CF₃ groups
2,2,2-Trifluoro-N-(4-(4-fluorophenyl)piperidin-3-yl)acetamide 2096339-77-2 C₁₂H₁₁F₄N₂O 282.22 4 4-(4-Fluorophenyl)piperidin-3-yl substituent
(3S)-2,2,2-Trifluoro-N-pyrrolidin-3-yl-acetamide 202267-27-4 C₆H₉F₃N₂O 182.14 3 Pyrrolidine ring (5-membered) with (3S)-stereochemistry
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide - C₉H₁₃F₅N₂O 260.20 5 N-(2,2-difluoroethyl) and piperidin-3-yl groups
N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-piperidinyl]methyl]acetamide 637772-10-2 C₁₀H₁₈N₂O₄ 230.26 0 Hydroxyl-rich piperidine with methyl substitution

Key Observations :

  • Fluorine Content : The target compound contains six fluorine atoms, the highest among the analogs, which may enhance lipophilicity and membrane permeability .
  • Polarity : Hydroxyl-rich analogs (e.g., C₁₀H₁₈N₂O₄) exhibit higher polarity, likely reducing blood-brain barrier penetration compared to fluorinated derivatives .

Pharmacological Potential

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Anticancer Applications : Thalidomide-like analogs (e.g., compound 18d in ) demonstrate anticancer activity via modulation of protein degradation pathways, suggesting fluorinated acetamides may target similar pathways .
  • CNS Targeting : Fluorinated piperidine derivatives are frequently explored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .

Biological Activity

2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide is a novel compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl group that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C8H13F6N2OC_8H_{13}F_6N_2O. Its structure includes a piperidine moiety and multiple fluorine atoms, which can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to inhibit the growth of various bacterial strains. Although specific data on this compound is limited, it is hypothesized that the trifluoromethyl groups may enhance its lipophilicity and membrane permeability, thus improving its antimicrobial efficacy.

Enzyme Inhibition

Research has demonstrated that trifluoromethylated compounds often serve as effective enzyme inhibitors. For example, studies on related piperidine derivatives have shown inhibition of squalene synthase and cholesterol synthesis in liver cells. The mechanism typically involves binding to the active site of the enzyme, leading to decreased enzymatic activity.

Compound Target Enzyme IC50 (nM)
Piperidine ASqualene Synthase15
Piperidine BCholesterol Synthase2900

This indicates a potential for this compound to act similarly in inhibiting relevant metabolic pathways.

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems. For instance, they may modulate dopamine and serotonin pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases.

Case Studies

One case study examined the effects of a related compound on a model of neuroinflammation. The study found that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved behavioral outcomes in animal models. While direct studies on this compound are needed to confirm these effects, existing literature suggests promising avenues for exploration.

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